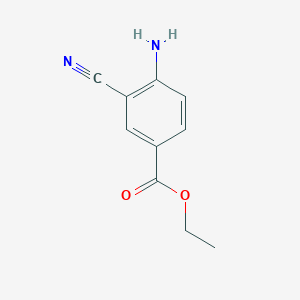

Ethyl 4-amino-3-cyanobenzoate

CAS No.: 1260742-52-6

Cat. No.: VC4564253

Molecular Formula: C10H10N2O2

Molecular Weight: 190.202

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260742-52-6 |

|---|---|

| Molecular Formula | C10H10N2O2 |

| Molecular Weight | 190.202 |

| IUPAC Name | ethyl 4-amino-3-cyanobenzoate |

| Standard InChI | InChI=1S/C10H10N2O2/c1-2-14-10(13)7-3-4-9(12)8(5-7)6-11/h3-5H,2,12H2,1H3 |

| Standard InChI Key | LGUICQOVWOBJPJ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC(=C(C=C1)N)C#N |

Introduction

Structural and Molecular Characteristics

Ethyl 4-amino-3-cyanobenzoate belongs to the class of substituted benzoic acid esters. Its molecular formula is C₁₀H₁₀N₂O₂, with a molecular weight of 190.20 g/mol . The IUPAC name, ethyl 4-amino-3-cyanobenzoate, reflects the positions of the amino (-NH₂), cyano (-CN), and ethoxycarbonyl (-COOEt) groups on the benzene ring. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| SMILES | CCOC(=O)C1=CC(=C(C=C1)N)C#N | |

| InChI Key | LGUICQOVWOBJPJ-UHFFFAOYSA-N | |

| XLogP3 | 1.7 | |

| Hydrogen Bond Donors | 1 |

The planar aromatic ring facilitates π-π interactions, while the electron-withdrawing cyano and electron-donating amino groups create a push-pull electronic structure, enhancing its reactivity in nucleophilic and electrophilic substitutions .

Synthesis and Manufacturing

Esterification of 3-Amino-4-Cyanobenzoic Acid

The most common synthetic route involves the acid-catalyzed esterification of 3-amino-4-cyanobenzoic acid with ethanol. Sulfuric acid or hydrochloric acid typically serves as the catalyst, with reaction temperatures ranging from 60–80°C . This method yields purities exceeding 97% after recrystallization .

Reaction Scheme:

Nitro Group Reduction

An alternative approach involves the reduction of ethyl 4-nitro-3-cyanobenzoate. Catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen pressure (60 psi) at room temperature achieves quantitative conversion to the amino derivative . This method avoids acidic conditions, making it suitable for acid-sensitive substrates.

Key Parameters:

Physicochemical Properties

Experimental and computed properties of ethyl 4-amino-3-cyanobenzoate are summarized below:

The compound exhibits limited solubility in water but is highly soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

Applications in Research and Industry

Pharmaceutical Intermediates

The cyano group serves as a precursor for carboxylic acids (via hydrolysis) or primary amines (via reduction), enabling the synthesis of bioactive molecules. For example:

-

Anticancer Agents: Derivatives of ethyl 4-amino-3-cyanobenzoate have shown inhibitory activity against tyrosine kinases .

-

Antimicrobials: Structural analogs exhibit moderate activity against Staphylococcus aureus and Escherichia coli .

Polymer Chemistry

The amino group participates in polycondensation reactions to form polyamides and polyurethanes. These polymers demonstrate enhanced thermal stability (decomposition temperatures >300°C) due to aromatic rigidity .

Coordination Chemistry

The compound acts as a ligand for transition metals (e.g., Cu(II), Ni(II)), forming complexes with potential catalytic applications in cross-coupling reactions .

Future Directions

Ongoing research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume